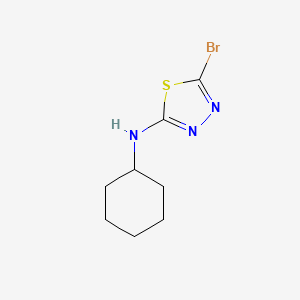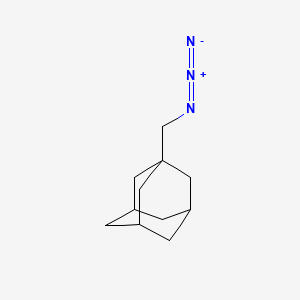
1-(Azidomethyl)adamantane
Descripción general
Descripción
1-(Azidomethyl)adamantane is an organic compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical polycyclic cage molecule with unique properties, making it a valuable scaffold in various chemical and pharmaceutical applications. The azido group in this compound imparts distinctive reactivity, making it a versatile reagent in organic synthesis .
Mecanismo De Acción
Target of Action
(Adamantane-1-yl)methyl azide is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Many known chemotherapeutic drugs and biologically active compounds contain the metabolically stable azido group , suggesting that (Adamantane-1-yl)methyl azide may interact with a variety of biological targets.
Mode of Action
The mode of action of (Adamantane-1-yl)methyl azide involves several chemical transformations. The compound undergoes [3,3]-sigmatropic rearrangement, resulting in a mixture of a nucleophilic substitution product and its isomeric azide . This rearrangement is a key step in the compound’s interaction with its targets, leading to changes in the molecular structure that may affect its biological activity.
Biochemical Pathways
The compound’s azido group is known to be highly reactive and used for a wide range of chemical transformations . This suggests that (Adamantane-1-yl)methyl azide could potentially interact with various biochemical pathways, particularly those involving nitrogenous heterocycles .
Pharmacokinetics
The introduction of substituents in the nodal positions of adamantane has been shown to influence the lipophilicity coefficient , which could impact the compound’s bioavailability and pharmacokinetic profile.
Action Environment
The action of (Adamantane-1-yl)methyl azide can be influenced by various environmental factors. For instance, the rearrangement of allylic azides can occur at ambient temperatures . Additionally, the position of equilibrium can be controlled with the use of selective reactions at the double bond or azido group . These factors can influence the compound’s action, efficacy, and stability.
Métodos De Preparación
1-(Azidomethyl)adamantane can be synthesized through several methods. One common synthetic route involves the reaction of bromomethyladamantane with sodium azide under oxidative conditions . This reaction typically requires careful handling due to the explosive nature of azides. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional safety measures to handle the reactive intermediates.
Análisis De Reacciones Químicas
1-(Azidomethyl)adamantane undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can be substituted with other nucleophiles, such as halides or hydroxyl groups.
Common reagents used in these reactions include lithium aluminum hydride for reduction and m-chloroperbenzoic acid for oxidation. Major products formed from these reactions include amines, nitro compounds, and substituted adamantane derivatives .
Aplicaciones Científicas De Investigación
1-(Azidomethyl)adamantane has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of natural compounds and nitrogenous heterocycles.
Biology: The azido group is used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It is used in the development of advanced materials, such as polymers and nanodiamonds.
Comparación Con Compuestos Similares
1-(Azidomethyl)adamantane can be compared with other similar compounds, such as:
1-Azidoadamantane: Lacks the methyl group, resulting in different reactivity and applications.
1-(Bromomethyl)adamantane: Contains a bromine atom instead of an azido group, leading to different chemical behavior.
1-(Hydroxymethyl)adamantane: Contains a hydroxyl group, making it less reactive than the azido derivative.
The uniqueness of this compound lies in its azido group, which imparts high reactivity and versatility in various chemical transformations.
Propiedades
IUPAC Name |
1-(azidomethyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-14-13-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYSBACOXNFZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


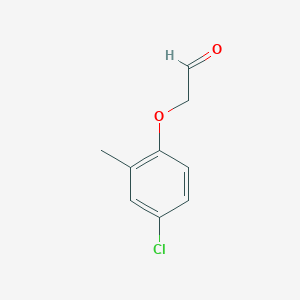
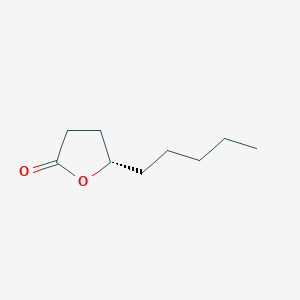

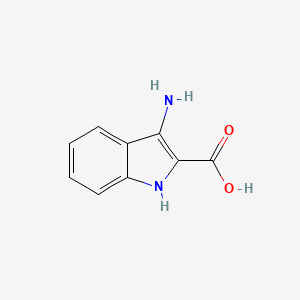
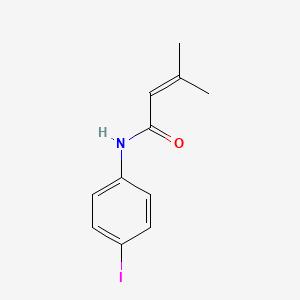
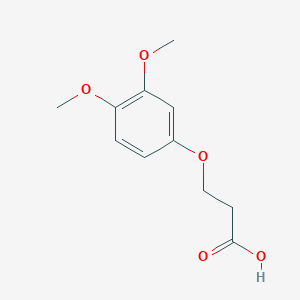
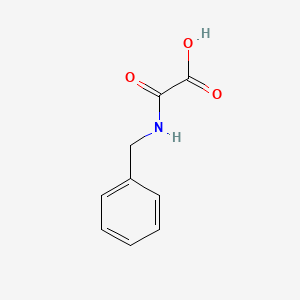
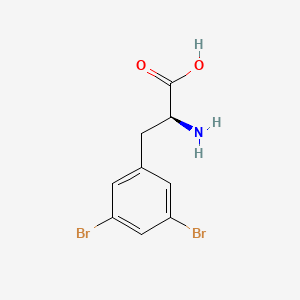

![3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride](/img/structure/B3276098.png)



